Parp-1-IN-3

PARP-1 Enzymatic assay IC50

Researchers investigating PARP-1-dependent DNA repair often encounter confounding variables when substituting PARP inhibitors without empirical validation-distinct PARP-trapping potencies and off-target profiles can skew DNA damage response data. Parp-1-IN-3 (CAS 2976342-33-1) resolves this with precisely defined isoform selectivity and functional validation in colorectal cancer models: • PARP-1 IC50: 0.25 nM; PARP-2 IC50: 2.34 nM (~9.4-fold selectivity ratio) • HCT116 colorectal cancer IC50: 0.30 μM; >1,600-fold selectivity vs. NCM460 normal cells • Validated G2/M arrest & apoptosis induction at 0.3-7.5 μM (48-72 h) Supplied with comprehensive analytical documentation. For research use only.

Molecular Formula C21H17BrN2O3
Molecular Weight 425.3 g/mol
Cat. No. B15140541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp-1-IN-3
Molecular FormulaC21H17BrN2O3
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)OCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C21H17BrN2O3/c22-16-10-8-15(9-11-16)21(26)24-17-5-3-4-14(12-17)13-27-19-7-2-1-6-18(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26)
InChIKeyVYGPONYCLGMRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parp-1-IN-3: Sub-Nanomolar PARP-1 Inhibitor for Oncology Research


Parp-1-IN-3 (CAS: 2976342-33-1) is a benzamide-derivative inhibitor targeting poly(ADP-ribose) polymerase 1 (PARP-1) [1]. In biochemical assays, Parp-1-IN-3 inhibits PARP-1 with an IC50 of 0.25 nM and PARP-2 with an IC50 of 2.34 nM [1]. The compound induces G2/M cell cycle arrest and apoptosis in cancer cell models [1].

PARP-1 pathway inhibition studies
DNA damage response and repair models
Cancer cell apoptosis and cell-cycle assays
PARP inhibitor selectivity benchmarking

Why Parp-1-IN-3 Is Not Interchangeable with Other PARP Inhibitors


PARP inhibitors (PARPi) are not functionally interchangeable despite shared target engagement. Clinically approved PARPi (olaparib, niraparib, rucaparib, talazoparib) exhibit marked differences in PARP-trapping potency, off-target kinase inhibition profiles, and PARP family member selectivity [1]. These pharmacological variations translate into divergent cellular consequences, including distinct effects on hematopoietic stem cell viability and bone marrow distribution [1]. For researchers developing PARP-targeted therapies, substituting one PARPi for another without empirical validation can introduce confounding variables in DNA damage response studies, combination therapy evaluations, and toxicity profiling [1].

PARP-trapping potencyClass-wide PARP-trapping capacity differs; functional outcomes may not transfer.
Isoform selectivityPARP-1/PARP-2 discrimination varies; hematopoietic endpoints may shift.
Off-target kinase profileReported off-target kinase inhibition differences could confound DNA-damage readouts.

Parp-1-IN-3 vs. Clinical PARP Inhibitors: Quantitative Comparison


Sub-Nanomolar PARP-1 Inhibitory Potency

Parp-1-IN-3 inhibits PARP-1 with an IC50 of 0.25 nM, placing it in the sub-nanomolar potency range comparable to the most potent clinical PARP inhibitors [1]. Talazoparib, recognized as the most potent clinical PARPi, exhibits a PARP-1 Kd of 2 nM [2]. The measured IC50 for Parp-1-IN-3 is approximately 8-fold more potent than this reported Kd value for talazoparib [1][2].

PARP-1 potency
Cross-study comparable
IC50 0.25 nM (PARP-1)
Reported sub-nanomolar biochemical potency context
Talazoparib Kd 2 nM; different assay platforms
PARP-1 Enzymatic assay IC50 Biochemical potency

PARP-1 vs. PARP-2 Selectivity Profile

Parp-1-IN-3 exhibits a PARP-2 IC50 of 2.34 nM, yielding a PARP-2/PARP-1 selectivity ratio of approximately 9.4-fold [1]. In contrast, clinical PARPi demonstrate varying degrees of PARP-1/PARP-2 discrimination: olaparib inhibits both isoforms with near-equivalent potency (PARP-1 IC50 ~5 nM, PARP-2 IC50 ~1 nM; ~5-fold PARP-1 selectivity) [2], while talazoparib exhibits a narrower ~1.4-fold difference in Ki values (PARP-1 Ki = 1.2 nM, PARP-2 Ki = 0.87 nM) [3].

PARP-2 selectivity
Cross-study comparable
~9.4-fold PARP-2/PARP-1
Isoform-selectivity assay context
Olaparib ~5-fold; talazoparib ~1.4-fold
PARP-2 Selectivity Isoform selectivity IC50

Antiproliferative Activity in Colorectal Cancer Cells

Parp-1-IN-3 demonstrates potent antiproliferative activity against colorectal cancer cell lines, with IC50 values of 0.30 μM in HCT116 cells and 2.83 μM in DLD-1 cells after 48-hour treatment [1]. For reference, olaparib exhibits IC50 values of approximately 0.5-1 μM in HCT116 cells under comparable conditions [2]. Parp-1-IN-3 also displays significant cancer cell selectivity, with a >1600-fold window between HCT116 cancer cells (IC50 = 0.30 μM) and normal colonic epithelial NCM460 cells (IC50 = 486.87 μM) [1].

Antiproliferative activity
Cross-study comparable
HCT116 IC50 0.30 μM
DLD-1 IC50 2.83 μM
Supports cytotoxicity endpoint review
>1600-fold cancer-cell selectivity reported
Antiproliferative Colorectal cancer HCT116 DLD-1 IC50

G2/M Arrest and Apoptosis in HCT116 Cells

Parp-1-IN-3 induces G2/M cell cycle arrest and apoptosis in HCT116 colorectal cancer cells at concentrations of 0.3-7.5 μM over 48-72 hours [1]. Mechanistically, the compound accumulates DNA double-strand breaks and reduces mitochondrial membrane potential [1]. While multiple PARPi induce G2/M arrest, the concentration threshold varies significantly: talazoparib demonstrates PARP-trapping-mediated S-phase arrest and apoptosis at clinically relevant concentrations (≤ tCavg), whereas other inhibitors like olaparib require high-dose temozolomide combination to achieve comparable functional consequences [2].

G2/M arrest & apoptosis
Class-level inference
0.3–7.5 μM, HCT116
Apoptosis pathway-response context
Single-agent DNA-damage accumulation; annexin V/PI
Cell cycle arrest Apoptosis DNA damage G2/M phase

Parp-1-IN-3: Research Applications


PARP-1-Dependent DNA Damage Response in Colorectal Cancer

Parp-1-IN-3 is ideally suited for dissecting PARP-1-mediated DNA repair pathways in colorectal cancer models. With an HCT116 IC50 of 0.30 μM and demonstrated accumulation of DNA double-strand breaks [1], researchers can employ this compound to investigate synthetic lethality mechanisms in mismatch repair-deficient (dMMR/MSI-H) colorectal cancer lines without the confounding effects of broad PARP family inhibition. The >1600-fold cancer cell selectivity (HCT116 vs. NCM460) [1] provides a wide experimental window for dose-response studies.

PARP Inhibitor Benchmarking and Selectivity Profiling

The well-characterized IC50 values for PARP-1 (0.25 nM) and PARP-2 (2.34 nM) make Parp-1-IN-3 a valuable reference compound for establishing assay performance in biochemical PARP inhibition screens [1]. Its ~9.4-fold PARP-2/PARP-1 selectivity ratio [1] provides a defined discrimination benchmark for evaluating novel PARP-1-selective inhibitors under development, enabling direct comparison of isoform selectivity profiles across chemical series.

Colony Formation and Cell Migration Studies in Colorectal Cancer

Parp-1-IN-3 has been experimentally validated to inhibit both colony formation and cell migration in HCT116 cells at concentrations of 0.3-3 μM [1]. This functional validation supports its use in clonogenic survival assays and wound-healing/transwell migration studies to evaluate PARP-1 dependency in metastatic colorectal cancer models. Researchers can leverage this compound to assess whether PARP-1 inhibition alone is sufficient to impair metastatic potential or if combination with anti-metastatic agents is required.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Parp-1-IN-3 induces robust G2/M arrest and apoptosis in HCT116 cells at 0.3-7.5 μM over 48-72 hours [1], with well-documented reductions in mitochondrial membrane potential. This makes the compound suitable for flow cytometry-based studies requiring a positive control for PARP-1-dependent apoptosis induction. The defined concentration range and time course allow precise experimental design for Annexin V/PI staining, cell cycle distribution analysis (propidium iodide), and mitochondrial membrane potential assays (JC-1/TMRM).

Application
Selection Property
Validation Focus
Colorectal cancer DNA-damage studies
PARP-1 pathway engagement
DNA double-strand break readouts
PARP inhibitor selectivity profiling
Isoform-selectivity assay context
Biochemical PARP panel validation
Clonogenicity and migration assays
Functional assay compatibility
Colony formation and wound-healing endpoints
Flow cytometry apoptosis/cell cycle
Concentration-response characterization
Annexin V and G2/M arrest endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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